
2-(4-Methylindolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylindolin-1-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of the indole nucleus to medicinal compounds enhances their biological activity, making them valuable in therapeutic applications .
Vorbereitungsmethoden
The synthesis of 2-(4-Methylindolin-1-yl)acetic acid can be achieved through various methods. One common approach involves the reduction of indole derivatives, intramolecular Diels-Alder synthesis, and catalytic synthesis . For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-(4-Methylindolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration using reagents such as bromine or nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylindolin-1-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various bioactive compounds with potential therapeutic effects . In medicine, indole derivatives, including this compound, are investigated for their antiviral, anticancer, and anti-inflammatory properties . Industrially, these compounds are used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(4-Methylindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylindolin-1-yl)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoroindole . While all these compounds share the indole nucleus, their biological activities and applications vary based on their specific substituents . For instance, indole-3-acetic acid is a well-known plant hormone, whereas 5-fluoroindole has potent antiviral properties . The uniqueness of this compound lies in its specific methyl and acetic acid substituents, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-(4-methyl-2,3-dihydroindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-4H,5-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
UCUDLXXIVCWBIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCN(C2=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


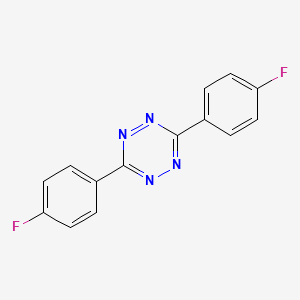
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
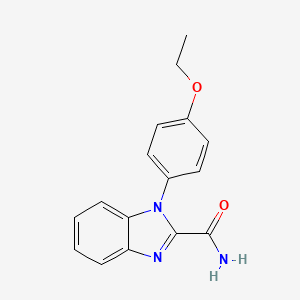
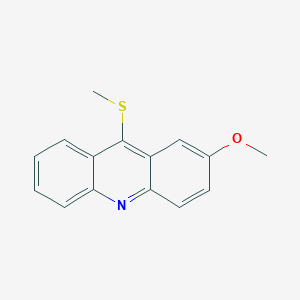
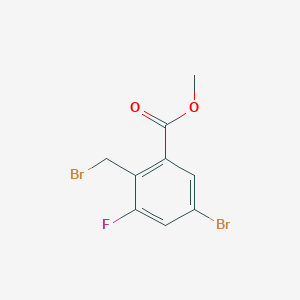
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

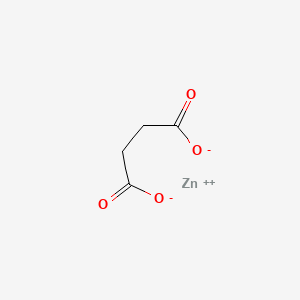
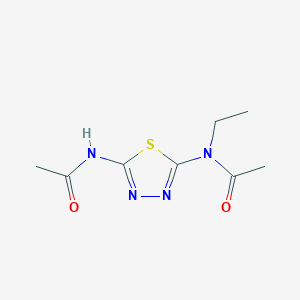
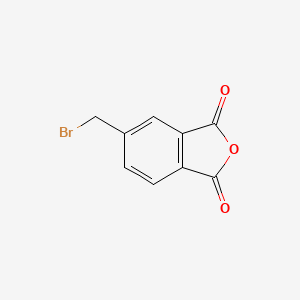
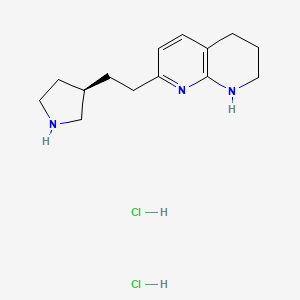

![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
